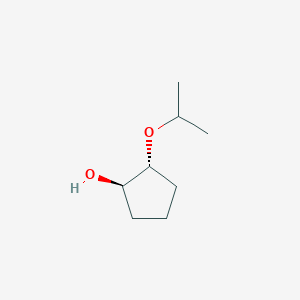

(1R,2R)-2-isopropoxycyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-isopropoxycyclopentan-1-ol, also known as IPC, is a chiral alcohol that has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of complex molecules. In

Applications De Recherche Scientifique

Engineered Biofuel Production

Research on the engineered production of 2-methylpropan-1-ol (isobutanol), a biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions showcases the importance of metabolic engineering in creating sustainable fuel alternatives. This study highlights the potential of manipulating chemical pathways to achieve theoretical yields of biofuels, demonstrating the broader applications of cyclopentan-1-ol derivatives in renewable energy solutions (Bastian et al., 2011).

Cholesterol and Sterol Biosynthesis

Research into the biosynthesis of cholesterol and other sterols touches upon the fundamental aspects of cyclopentan-1-ol derivatives in biological systems. Sterols, including cholesterol, possess the 1,2-cyclopentanoperhydrophenanthrene ring system, critical for various biological functions. This research underscores the importance of cyclopentan-1-ol derivatives in understanding the chemical biology of sterols and their widespread impact on eukaryotes and some prokaryotes (Nes Wd, 2011).

Synthetic Methodology

The synthesis of bicyclic compounds bearing a 1,2-cyclopentanediol structure through cyclocarbopalladation demonstrates the versatility of cyclopentan-1-ol derivatives in synthetic chemistry. This methodology, which involves palladium(0) catalysis, provides a pathway to creating complex molecular architectures, highlighting the potential applications of (1R,2R)-2-isopropoxycyclopentan-1-ol in developing new synthetic strategies (Salem et al., 2003).

Molecular Recognition

The use of optically pure compounds for molecular recognition by NMR and fluorescence spectroscopy illustrates the potential application of this compound in analytical chemistry. Such compounds can serve as chiral solvating agents for the discrimination of isomers, providing a practical approach for the quantitative determination of enantiomers in various contexts (Khanvilkar & Bedekar, 2018).

Propriétés

IUPAC Name |

(1R,2R)-2-propan-2-yloxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVFPDSMIPAUPO-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1CCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)

![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)